molecular formula C9H9BrOS B14049280 1-(2-Bromo-3-mercaptophenyl)propan-2-one

1-(2-Bromo-3-mercaptophenyl)propan-2-one

Cat. No.: B14049280
M. Wt: 245.14 g/mol
InChI Key: LFSRSPCIGPIVHV-UHFFFAOYSA-N
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Description

1-(2-Bromo-3-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H9BrOS It is characterized by the presence of a bromine atom, a mercapto group, and a propanone moiety attached to a phenyl ring

Preparation Methods

The synthesis of 1-(2-Bromo-3-mercaptophenyl)propan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with a suitable phenyl derivative that contains the necessary functional groups.

    Bromination: The phenyl derivative undergoes bromination to introduce the bromine atom at the desired position.

    Mercapto Group Introduction: The mercapto group is introduced through a thiolation reaction, where a thiol reagent is used.

    Propanone Attachment: The final step involves the attachment of the propanone moiety through a condensation reaction.

Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(2-Bromo-3-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative without the bromine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, to form new derivatives.

    Condensation: The propanone moiety can participate in condensation reactions to form larger molecules.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Scientific Research Applications

1-(2-Bromo-3-mercaptophenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein interactions due to its reactive functional groups.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-3-mercaptophenyl)propan-2-one involves its interaction with molecular targets through its reactive functional groups. The bromine atom and mercapto group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The propanone moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

1-(2-Bromo-3-mercaptophenyl)propan-2-one can be compared with similar compounds such as:

    1-(2-Chloro-3-mercaptophenyl)propan-2-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

    1-(2-Bromo-3-hydroxyphenyl)propan-2-one:

    1-(2-Bromo-3-aminophenyl)propan-2-one: Features an amino group, which can lead to different biological activities and interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity patterns.

Properties

Molecular Formula

C9H9BrOS

Molecular Weight

245.14 g/mol

IUPAC Name

1-(2-bromo-3-sulfanylphenyl)propan-2-one

InChI

InChI=1S/C9H9BrOS/c1-6(11)5-7-3-2-4-8(12)9(7)10/h2-4,12H,5H2,1H3

InChI Key

LFSRSPCIGPIVHV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C(=CC=C1)S)Br

Origin of Product

United States

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